1-Bromo-4-fluorobutane

Physical chemistry Purification Process optimization

1-Bromo-4-fluorobutane (C₄H₈BrF; MW 155.01) is a primary alkyl halide featuring a four‑carbon chain terminated by bromine and fluorine atoms. This bifunctional architecture enables sequential functionalization: the C–Br bond serves as an electrophilic handle for nucleophilic substitution or organometallic formation, while the strong C–F bond remains intact under many common reaction conditions.

Molecular Formula C4H8BrF
Molecular Weight 155.01 g/mol
CAS No. 462-72-6
Cat. No. B1265377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluorobutane
CAS462-72-6
Molecular FormulaC4H8BrF
Molecular Weight155.01 g/mol
Structural Identifiers
SMILESC(CCBr)CF
InChIInChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2
InChIKeyWMCUHRDQSHQNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluorobutane (CAS 462-72-6): A Bifunctional Alkyl Fluorinated Building Block for Precision Synthesis


1-Bromo-4-fluorobutane (C₄H₈BrF; MW 155.01) is a primary alkyl halide featuring a four‑carbon chain terminated by bromine and fluorine atoms. This bifunctional architecture enables sequential functionalization: the C–Br bond serves as an electrophilic handle for nucleophilic substitution or organometallic formation, while the strong C–F bond remains intact under many common reaction conditions . The compound is a colorless liquid (bp 134–135 °C; density 1.444 g/mL at 25 °C) and is commercially available at 98% purity [1]. Its primary use lies in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials where a four‑carbon fluoroalkyl spacer is required .

Why 1-Bromo-4-fluorobutane Cannot Be Replaced by Shorter, Longer, or Differently Halogenated Analogs in Fluorinated API Synthesis


In‑class compounds such as 1‑bromo‑3‑fluoropropane, 1‑bromo‑5‑fluoropentane, 1‑bromo‑2‑fluoroethane, or 1‑chloro‑4‑fluorobutane may appear superficially similar, but their physicochemical properties—boiling point, density, chain length, and leaving‑group reactivity—differ significantly from 1‑bromo‑4‑fluorobutane. These differences directly impact purification protocols, reaction selectivity, and the spatial geometry of the final fluoroalkylated product. Simple substitution without careful re‑optimization can lead to altered yields, impurity profiles, and failure to meet target molecular specifications in pharmaceutical or agrochemical programs. The following quantitative evidence demonstrates exactly where 1‑bromo‑4‑fluorobutane occupies a distinct and non‑interchangeable position within the ω‑halofluoroalkane family.

Quantitative Differentiation of 1‑Bromo‑4‑fluorobutane from Closest Analogs: Physical Properties and Synthetic Performance


Boiling Point Differentiates 1‑Bromo‑4‑fluorobutane from Shorter and Longer Chain Analogs for Fractional Distillation and Reaction Solvent Compatibility

1‑Bromo‑4‑fluorobutane exhibits a boiling point of 134–135 °C at atmospheric pressure . This value is approximately 34 °C higher than 1‑bromo‑3‑fluoropropane (99–101 °C) and roughly 27 °C lower than 1‑bromo‑5‑fluoropentane (162 °C) . The intermediate boiling point of 1‑bromo‑4‑fluorobutane places it in a distinct volatility window that affects solvent choice, reaction temperature ceilings, and post‑reaction recovery by fractional distillation.

Physical chemistry Purification Process optimization

Density of 1‑Bromo‑4‑fluorobutane Distinguishes It from 1‑Chloro‑4‑fluorobutane for Liquid‑Liquid Separation and Formulation

1‑Bromo‑4‑fluorobutane has a density of 1.444 g/mL at 25 °C . In contrast, the chloro analog 1‑chloro‑4‑fluorobutane has a reported density of approximately 1.03 g/mL (or ~0.99 g/cm³) [1]. The significantly higher density of the bromo compound (≈1.44 vs. ≈1.03) can be leveraged in liquid‑liquid extractions and biphasic reactions, where phase separation and layer identification are critical.

Physical chemistry Separation science Formulation

Synthetic Yield in Fluoroalkylation of Carborane Scaffolds Demonstrates Chain‑Length‑Dependent Performance

In a reported synthesis of carborane‑based fluoroalkylamines, 1‑bromo‑4‑fluorobutane was used to alkylate a pyrrolopyrimidine intermediate, affording the desired fluoroalkyl product in 25% yield after 21 h at 80–90 °C [1]. While this study does not provide direct comparator data for shorter/longer analogs under identical conditions, it establishes a baseline yield for the C4 chain length. In general fluoroalkylation chemistry, chain length strongly influences both the rate of nucleophilic substitution (due to steric and inductive effects) and the physical properties of the resulting fluorinated molecule. Procurement of 1‑bromo‑4‑fluorobutane is therefore essential when a four‑carbon spacer is specified in a medicinal chemistry campaign; switching to a C3 or C5 analog would alter the distance between pharmacophores and likely affect biological activity and metabolic stability.

Synthetic methodology Medicinal chemistry Fluorine chemistry

Refractive Index Differentiates 1‑Bromo‑4‑fluorobutane from 1‑Bromo‑3‑fluoropropane for In‑Process Monitoring

1‑Bromo‑4‑fluorobutane has a reported refractive index (n20/D) of 1.439 . In comparison, 1‑bromo‑3‑fluoropropane exhibits a refractive index of approximately 1.429–1.431 . Although the difference is modest (Δn ≈ 0.008–0.010), it is sufficient to distinguish the two compounds by refractometry during quality control checks or reaction monitoring, particularly when purity of the starting material is critical.

Analytical chemistry Quality control In‑process control

Water Solubility of 1‑Bromo‑4‑fluorobutane Informs Extraction and Environmental Fate Relative to Shorter‑Chain Analogs

1‑Bromo‑4‑fluorobutane exhibits a water solubility of 0.48 g/L at 25 °C [1]. While systematic water solubility data for the entire ω‑bromofluoroalkane series are not uniformly reported, general trends indicate that solubility decreases with increasing chain length. This value is useful for designing aqueous work‑up procedures, assessing potential environmental release, and comparing to halogenated solvents used in the same process.

Environmental fate Green chemistry Process safety

Procurement‑Driven Application Scenarios for 1‑Bromo‑4‑fluorobutane Based on Differentiated Evidence


Synthesis of Fluoroalkylated Pyrrolopyrimidines and Related Kinase Inhibitor Scaffolds

1‑Bromo‑4‑fluorobutane is employed as an alkylating agent to install a four‑carbon fluoroalkyl chain onto heteroaromatic cores. In a reported procedure, it was reacted with a pyrrolopyrimidine intermediate to yield a fluoroalkyl amine derivative (25% yield) [1]. The C4 spacer is critical for maintaining the correct distance between the fluorinated tail and the heterocyclic binding motif; substitution with 1‑bromo‑3‑fluoropropane or 1‑bromo‑5‑fluoropentane would alter this geometry and potentially compromise target affinity or selectivity.

Preparation of Monofluoro Quaternary Ammonium Bromides for Surfactant and Ionic Liquid Research

1‑Bromo‑4‑fluorobutane is a key building block for synthesizing monofluoro quaternary ammonium bromides . The C4 chain length provides a balance between hydrophobicity and fluorophilicity, and the higher density of the bromo compound (1.444 g/mL) compared to chloro analogs facilitates product isolation during aqueous work‑up . Using a shorter or longer chain analog would produce quaternary salts with different micellar properties and phase behavior.

Synthesis of 1‑Azido‑4‑fluorobutane as a Click Chemistry Precursor

Nucleophilic substitution of the bromine atom in 1‑bromo‑4‑fluorobutane with sodium azide yields 1‑azido‑4‑fluorobutane . This azide can subsequently participate in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) to introduce a fluorinated four‑carbon linker. The intermediate boiling point (134–135 °C) of the starting bromide ensures it is sufficiently non‑volatile for safe handling yet easily removed by distillation if excess reagent is employed .

Fluorinated Building Block for Radiochemistry and PET Tracer Development

The bifunctional nature of 1‑bromo‑4‑fluorobutane makes it suitable for preparing fluorinated prosthetic groups used in positron emission tomography (PET). The bromine atom can be displaced by radionuclides (e.g., ¹⁸F) or serve as a handle for attaching the molecule to targeting vectors. The refractive index (1.439) and density (1.444 g/mL) provide simple QC checks to confirm the identity of the non‑radioactive precursor before radiolabeling .

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